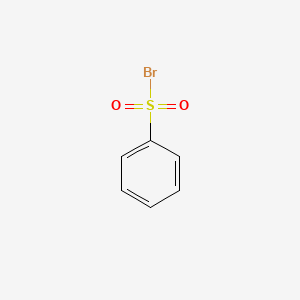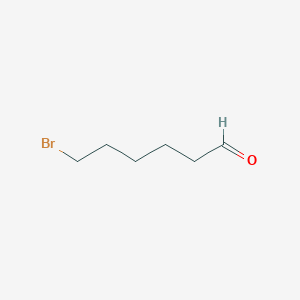
Benzenesulfonyl Bromide
Overview
Description
Benzenesulfonyl Bromide is a chemical compound with the molecular formula C6H5BrO2S . It is also known by other names such as Phenylsulfonyl bromide .
Synthesis Analysis
Benzenesulfonyl Bromide can be prepared by the reaction of sodium benzenesulfonate with bromine .Molecular Structure Analysis
The molecular weight of Benzenesulfonyl Bromide is 221.07 g/mol . The InChIKey of the compound is CGWWQPZGKPHLBU-UHFFFAOYSA-N . The compound has a covalently-bonded unit count of 1 .Chemical Reactions Analysis
Benzenesulfonyl Bromide is used as a sulfonating reagent to produce sulfonamides and sulfones . It is moisture sensitive and will react with nucleophilic solvents (e.g. alcohols), liberating HBr .Physical And Chemical Properties Analysis
Benzenesulfonyl Bromide has a molecular weight of 221.07 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 219.91936 g/mol .Scientific Research Applications
Medicinal Chemistry: Inhibitors Synthesis
Benzenesulfonyl bromide is used in the synthesis of various benzenesulfonic acid derivatives, which serve as competitive inhibitors for human neutrophil elastase (hNE). These inhibitors are crucial in the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), a severe complication associated with diseases such as COVID-19 .
Organic Synthesis: Sulfonamide Formation
In organic synthesis, benzenesulfonyl bromide is employed to create sulfonamides through base-mediated coupling reactions with amino acids like proline. This process leads to the formation of proline-derived benzenesulfonamides, which are significant in the development of bioactive substances and pharmaceuticals .
Materials Science: Sulfone Functionalization
The compound plays a fundamental role in materials science, particularly in the functionalization of sulfones. This includes metal- and photocatalytic approaches for C–S bond functionalization, which is pivotal for the development of new materials and the synthesis of natural products .
Chemical Synthesis: Catalytic Applications
Benzenesulfonyl bromide is utilized in catalytic desulfitative functionalizations, a burgeoning area of research. It acts as a substrate enabling catalytic C–C and C–X bond construction, which is essential for the synthesis of complex molecules .
Chromatography: Analytical Applications
In chromatography, benzenesulfonyl bromide is used for the preparation of derivatives of compounds that are then analyzed using various chromatographic techniques. This helps in the identification and quantification of substances within a mixture .
Analytical Chemistry: Safety and Handling
While not a direct application in experiments, knowledge of benzenesulfonyl bromide’s properties is crucial in analytical chemistry for ensuring safe handling and storage of chemicals. Its handling procedures contribute to the development of safety protocols in laboratories .
Pharmaceutical Research: Hydrazone Compounds
Benzenesulfonyl bromide is instrumental in the synthesis of hydrazone compounds, which have shown unique biological actions and are of great interest in pharmaceutical research for their potential in cancer treatment .
Synthetic Methodology: Sulfonation Reactions
It is also used in sulfonation reactions, a key step in the synthesis of diverse organic compounds. This includes the preparation of sulfonated polymers and small molecules that are important in various industrial applications .
Safety and Hazards
Benzenesulfonyl Bromide should be assumed to be an irritant and harmful by skin absorption and ingestion . It is advised to avoid contact with skin, eyes, and clothing . The compound is moisture sensitive and will react with nucleophilic solvents, liberating HBr, and therefore should be stored under an inert atmosphere .
Mechanism of Action
Target of Action
Benzenesulfonyl bromide is a chemical compound that primarily targets Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
It’s known that benzenesulfonyl bromide can react with amines in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines . This suggests that the compound may interact with its targets through a mechanism similar to nucleophilic substitution .
Biochemical Pathways
It’s known that benzenesulfonyl bromide can be used in the synthesis of benzenesulfonic acid derivatives, which have been evaluated as competitive inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .
Pharmacokinetics
Factors such as the compound’s physical form, purity, and storage conditions can also influence its pharmacokinetic properties .
Result of Action
Given its potential role as a competitive inhibitor of hne, it’s plausible that the compound could influence processes related to inflammation and infection, as hne is secreted by neutrophils to destroy pathogens and regulate inflammation .
Action Environment
The action, efficacy, and stability of benzenesulfonyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in its environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
properties
IUPAC Name |
benzenesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWQPZGKPHLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456632 | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl Bromide | |
CAS RN |
2297-65-6 | |
| Record name | Benzenesulfonyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














